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Compound of Interest

Compound Name: cefepime

Cat. No.: B1233904 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and analysis of cefepime, a fourth-generation cephalosporin antibiotic. The

information is intended for researchers, scientists, and professionals involved in drug

development and related fields.

Chemical Structure and Physicochemical Properties
Cefepime is a semi-synthetic, broad-spectrum cephalosporin antibiotic.[1] Its chemical

structure is characterized by a β-lactam ring fused to a dihydrothiazine ring, a feature common

to all cephalosporins.[2] Key structural features include a 2-amino-1,3-thiazol-4-yl group and a

methoxyimino moiety at position 7 of the cephem nucleus, and a positively charged N-

methylpyrrolidinium group at position 3, which makes cefepime a zwitterion.[2][3]

The IUPAC name for cefepime is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-

(methoxyimino)acetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-

azabicyclo[4.2.0]oct-2-ene-2-carboxylate.

Table 1: Chemical and Physical Properties of Cefepime
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Property Value

Molecular Formula C₁₉H₂₄N₆O₅S₂

Molecular Weight 480.56 g/mol

Melting Point 150 °C (decomposition)[4]

Water Solubility 0.017 g/L

pKa (Strongest Acidic) 2.82

pKa (Strongest Basic) 3.62

logP -0.37

Synthesis of Cefepime Hydrochloride
The synthesis of cefepime hydrochloride can be achieved through various routes. A common

method involves the acylation of the 7-amino cephem nucleus with an activated side chain.

Experimental Protocol: Synthesis of Cefepime
Hydrochloride
This protocol is based on the acylation of 7-amino-3-((1-methyl-1-

pyrrolidine)methyl)cephalosporin-3-alkene-4-carboxylic acid hydrochloride (7-MPCA) with an

AE-active ester.

Materials:

7-amino-3-((1-methyl-1-pyrrolidine)methyl)cephalosporin-3-alkene-4-carboxylic acid

hydrochloride (7-MPCA)

(Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl-mercaptobenzothiazole (AE-active ester)

Dichloromethane

Triethylamine

Water

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://go.drugbank.com/drugs/DB01413
https://www.benchchem.com/product/b1233904?utm_src=pdf-body
https://www.benchchem.com/product/b1233904?utm_src=pdf-body
https://www.benchchem.com/product/b1233904?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethyl acetate

Dilute Hydrochloric Acid (5%)

Acetone

Procedure:

Dissolve 8.0 g of 7-MPCA in 40 ml of dichloromethane.

Add 10 ml of triethylamine to the solution and stir for 30 minutes.

Add 7.4 g of AE-active ester (molar ratio of 7-MPCA to AE-active ester is approximately

1.1:1) to the solution.

Stir the reaction mixture for 2 hours at 28 °C.

Pour the reaction solution into 200 ml of water.

Wash the aqueous solution four times with 40 ml of ethyl acetate (10 ml each time).

Adjust the pH of the aqueous phase to 1.15 with 5% dilute hydrochloric acid.

Slowly add 100 ml of acetone dropwise to the solution to precipitate the product.

Filter the white precipitate, wash with acetone, and dry under vacuum to obtain cefepime
hydrochloride.

Synthesis Workflow
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Caption: A simplified workflow for the synthesis of cefepime hydrochloride.

Analytical Methods
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High-Performance Liquid Chromatography (HPLC)
Experimental Protocol:

Instrumentation: A standard HPLC system with a UV detector.

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A mixture of methanol, acetonitrile, and acetate buffer (e.g., 75:20:5 v/v/v) with

the pH adjusted to 5.1.

Flow Rate: 1.0 mL/min.

Detection: UV detection at 212 nm.

Sample Preparation: A stock solution of cefepime is prepared by dissolving 100 mg in 100

mL of methanol. This is then diluted with the mobile phase to achieve the desired

concentration range (e.g., 10-100 µg/mL).

HPLC Analysis Workflow:
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Caption: A general workflow for the HPLC analysis of cefepime.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation and confirmation of

cefepime. 2D-NMR techniques such as COSY, HSQC, and HMBC can be used for complete

signal assignment. These methods are particularly useful for identifying and characterizing

impurities, such as the E-isomer of cefepime.

Mass Spectrometry (MS)
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and

selective method for the quantification of cefepime in biological matrices.

Experimental Protocol:

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

Ionization: Positive electrospray ionization (ESI) is typically used.

MS/MS Analysis: Multiple reaction monitoring (MRM) mode is employed for quantification.

The precursor ion for cefepime is m/z 481.35 [M+H]⁺.

Sample Preparation: Protein precipitation is a common method for sample cleanup in

biological matrices.

Mechanism of Action
Cefepime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It

covalently binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes

essential for the final transpeptidation step in peptidoglycan synthesis. This disruption of cell

wall integrity leads to cell lysis and bacterial death.

Mechanism of Action Pathway:
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Caption: The mechanism of action of cefepime leading to bacterial cell lysis.

Structure-Activity Relationship
The chemical structure of cefepime is optimized for broad-spectrum activity and stability

against β-lactamases.

Structure-Activity Relationship Diagram:

Key Structural Features and Their Functions

Cefepime Core Structure

2-Amino-1,3-thiazol-4-yl Ring
(Enhances antibacterial activity)

Methoxyimino Group
(Confers stability against β-lactamases)

N-Methylpyrrolidinium Group
(Improves penetration into Gram-negative bacteria and reduces susceptibility to some β-lactamases)

β-Lactam Ring
(Essential for antibacterial activity by binding to PBPs)

Click to download full resolution via product page
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Caption: Structure-activity relationship of key functional groups in cefepime.

Pharmacokinetics and Pharmacodynamics
Pharmacokinetics

Absorption: Cefepime is administered parenterally (intravenously or intramuscularly) as it is

not absorbed orally.

Distribution: It is widely distributed into body tissues and fluids. The volume of distribution is

approximately 0.2 L/kg in healthy adults with normal renal function. Protein binding is low, at

around 20%.

Metabolism: Cefepime is minimally metabolized in the liver. Less than 1% of the

administered dose is recovered as metabolites in the urine.

Excretion: The primary route of elimination is renal, with about 85% of the drug excreted

unchanged in the urine. The elimination half-life is approximately 2 to 2.3 hours in individuals

with normal renal function.

Pharmacodynamics
Cefepime exhibits time-dependent bactericidal activity. Its efficacy is best correlated with the

percentage of the dosing interval during which the free drug concentration remains above the

minimum inhibitory concentration (%fT > MIC) for the infecting pathogen.

Conclusion
Cefepime remains a critical antibiotic for the treatment of severe bacterial infections. A

thorough understanding of its chemical structure, properties, and analytical methodologies is

essential for its effective use, development of new formulations, and in the ongoing research of

novel antimicrobial agents. This guide provides a foundational technical overview to support

these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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